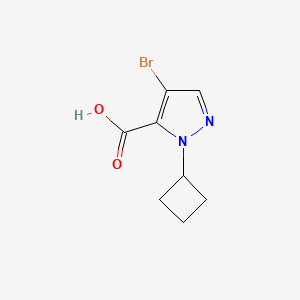
4,5-dichloro-N-(3-chloro-4-methylphenyl)-2-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-N-(3-chloro-4-methylphenyl)-2-methylbenzene-1-sulfonamide is a chemical compound that is commonly used in scientific research. It is also known as DCMS and has a molecular formula of C14H12Cl3NO2S. This compound is used as a reagent in various chemical reactions and has many applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of DCMS is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain substances, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
DCMS has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and cytochrome P450 enzymes. DCMS has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMS has several advantages as a reagent in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for many researchers. However, DCMS also has some limitations. It is a toxic compound and must be handled with care. DCMS can also be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many potential future directions for research involving DCMS. One area of interest is the development of new drugs based on the structure of DCMS. Researchers are also interested in exploring the potential therapeutic uses of DCMS, such as its anti-inflammatory and analgesic effects. Additionally, there is ongoing research into the mechanism of action of DCMS and its effects on various enzymes and biochemical pathways.
Métodos De Síntesis
The synthesis of DCMS is a multi-step process that involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-chloro-4-methylaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure DCMS.
Aplicaciones Científicas De Investigación
DCMS has many applications in scientific research, especially in the field of biochemistry and pharmacology. It is used as a reagent in various chemical reactions, including the synthesis of sulfonamides and other organic compounds. DCMS is also used in the synthesis of potential drugs and is an important intermediate in the production of pharmaceuticals.
Propiedades
IUPAC Name |
4,5-dichloro-N-(3-chloro-4-methylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO2S/c1-8-3-4-10(6-11(8)15)18-21(19,20)14-7-13(17)12(16)5-9(14)2/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWLQLDVTUDOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-N-(3-chloro-4-methylphenyl)-2-methylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-cyano-N-(furan-2-ylmethyl)-2-[5-(2-methylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]ethanamide](/img/structure/B2604463.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2604465.png)

![8-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604467.png)
![N-(2,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2604468.png)



![N-[(5-Phenoxypyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2604477.png)
![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2604479.png)
![3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2604481.png)

